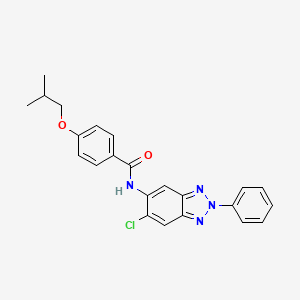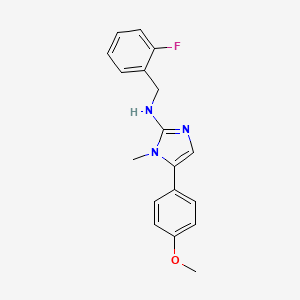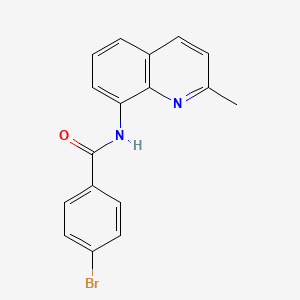![molecular formula C33H37NO4 B11567669 (4Z)-4-[4-(benzyloxy)benzylidene]-2-[4-(decyloxy)phenyl]-1,3-oxazol-5(4H)-one](/img/structure/B11567669.png)
(4Z)-4-[4-(benzyloxy)benzylidene]-2-[4-(decyloxy)phenyl]-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[4-(DECYLOXY)PHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[4-(DECYLOXY)PHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common route includes the condensation of 4-(benzyloxy)benzaldehyde with 4-(decyloxy)aniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with an appropriate reagent, such as an isocyanate, to form the oxazolone ring.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and decyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxazolone ring can yield various reduced forms, including amines and alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of the oxazolone ring can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[4-(DECYLOXY)PHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[4-(DECYLOXY)PHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[4-(DECYLOXY)PHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-{[4-(METHOXY)PHENYL]METHYLIDENE}-2-[4-(HEXYLOXY)PHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-{[4-(ETHOXY)PHENYL]METHYLIDENE}-2-[4-(OCTYLOXY)PHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[4-(DECYLOXY)PHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substituents, which confer distinct chemical and physical properties. The benzyloxy and decyloxy groups enhance its lipophilicity and stability, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C33H37NO4 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(4Z)-2-(4-decoxyphenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C33H37NO4/c1-2-3-4-5-6-7-8-12-23-36-29-21-17-28(18-22-29)32-34-31(33(35)38-32)24-26-15-19-30(20-16-26)37-25-27-13-10-9-11-14-27/h9-11,13-22,24H,2-8,12,23,25H2,1H3/b31-24- |
InChI Key |
UUPGAGLAHYQFKZ-QLTSDVKISA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C(=O)O2 |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3'-acetyl-5-chloro-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11567598.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11567599.png)
![N-(4-Butylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11567601.png)
![3-hydroxy-2-phenyl-4-(3,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11567607.png)
![4-chloro-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11567614.png)
![1-(4-fluorophenyl)-2-(5-methyl-2-oxopyridin-1(2H)-yl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propane-1,3-dione](/img/structure/B11567623.png)


![(2E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B11567635.png)
![6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11567637.png)
![N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11567641.png)
![N-(2-chlorophenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567646.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B11567652.png)
